N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide
Description
N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide is a synthetic organic compound characterized by a butyramide backbone substituted with a benzothiazole ring and a 4-chlorophenoxy group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-chlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-12-7-9-13(10-8-12)22-11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-10H,3,6,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXFGQUIVSACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Butyramide Group: The butyramide group is introduced by reacting the benzothiazole derivative with butyric anhydride or butyryl chloride in the presence of a base such as pyridine.
Introduction of Chlorophenoxy Moiety: The final step involves the reaction of the intermediate compound with 4-chlorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenoxy moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen atoms.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Therapeutic Potential
N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide has been investigated for its therapeutic properties . Research indicates that compounds with similar structures exhibit significant biological activities, such as:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, particularly leukotriene A4 hydrolase (LTA4H), which is implicated in various inflammatory diseases like asthma and inflammatory bowel disease .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis .
Biological Probes
This compound is utilized as a biological probe to study various mechanisms within cells:
- Pathway Analysis : The compound aids in elucidating biological pathways by serving as a tool to understand interactions between proteins and small molecules.
- Drug Development : Its structure allows for modifications that can enhance activity or selectivity against specific biological targets, facilitating the development of new therapeutic agents .
Chemical Synthesis
In industrial contexts, this compound serves as a building block for synthesizing more complex molecules:
- Material Science : It can be used in the development of new materials with specific chemical properties, which are essential for various applications in technology and manufacturing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares key features with several analogs:
- Benzothiazole vs.
- Chlorophenoxy Substituents: Both the target compound and analogs like ethyl 4'-chlorophenoxyisobutyrate () incorporate chlorophenoxy groups, which are associated with increased metabolic stability and membrane permeability .
Table 1: Structural Comparison of Key Analogs
Analytical Characterization
Infrared (IR) spectroscopy of butyramide derivatives () reveals distinct N-H stretching (~3300 cm⁻¹) and amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹). Substitution with benzothiazole and chlorophenoxy groups would alter these peaks, providing a fingerprint for structural validation .
Biological Activity
N-Benzothiazol-2-yl-4-(4-chloro-phenoxy)-butyramide is a compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This detailed article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that incorporates a benzothiazole moiety and a phenoxy group. The molecular formula and weight are critical for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | Approximately 305.79 g/mol |
The mechanism of action of this compound involves several key interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways essential for cellular function.
- Receptor Binding : It can bind to various receptors, modulating cellular signaling pathways.
- DNA Interaction : Potential interactions with DNA could influence gene expression and cellular behavior.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study Example :
A study conducted on the antimicrobial efficacy of various butyramides demonstrated that N-Benzothiazol-2-yl derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Antifungal Activity
The compound also shows promising antifungal activity. It has been tested against several fungal strains, revealing inhibition rates comparable to standard antifungal agents.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 25 µg/mL |
| Aspergillus niger | 30 µg/mL |
In a comparative study, N-Benzothiazol-2-yl derivatives were found to be effective against Candida species, with MIC values indicating strong antifungal potential .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cell lines. The compound's ability to interact with cellular pathways involved in cancer progression is under exploration.
Research Findings :
A recent study highlighted that compounds similar to N-Benzothiazol derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 15 to 30 µM .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of N-Benzothiazol-2-yl derivatives. Short-term repeated dose toxicity tests indicate that at specific dosages, the compound does not exhibit significant adverse effects in rodent models.
| Dose (mg/kg/day) | Observed Effects |
|---|---|
| 100 | No adverse effects |
| 300 | Mild toxicity observed |
| 1000 | Significant toxicity noted |
These findings suggest a need for further long-term studies to fully understand the safety implications of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
